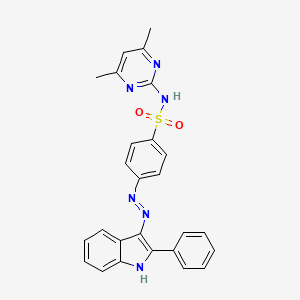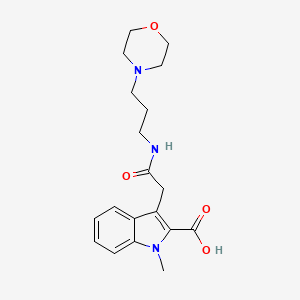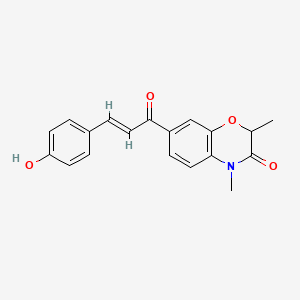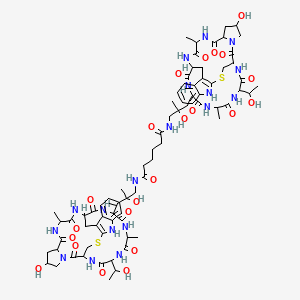
7,7'-(1,6-Dioxo-1,6-hexanediyl)bis(7-(5-amino-4-hydroxy-L-leucine)phalloidin)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,7’-(1,6-Dioxo-1,6-hexanediyl)bis(7-(5-amino-4-hydroxy-L-leucine)phalloidin) is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple functional groups that contribute to its reactivity and utility in research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7,7’-(1,6-Dioxo-1,6-hexanediyl)bis(7-(5-amino-4-hydroxy-L-leucine)phalloidin) involves multiple steps, typically starting with the preparation of intermediate compounds. The process often includes:
Formation of the hexanediyl core: This step involves the reaction of adipic acid with suitable reagents to form the 1,6-dioxo-1,6-hexanediyl intermediate.
Coupling with phalloidin derivatives: The intermediate is then coupled with phalloidin derivatives that have been modified to include amino and hydroxy groups. This step requires precise control of reaction conditions, including temperature, pH, and solvent choice.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistency and efficiency. The process is optimized to minimize waste and maximize yield, often incorporating advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
7,7’-(1,6-Dioxo-1,6-hexanediyl)bis(7-(5-amino-4-hydroxy-L-leucine)phalloidin) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups, altering the compound’s reactivity and solubility.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketone derivatives, while reduction can produce diols.
Applications De Recherche Scientifique
7,7’-(1,6-Dioxo-1,6-hexanediyl)bis(7-(5-amino-4-hydroxy-L-leucine)phalloidin) has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Employed in the study of protein interactions and cellular processes due to its ability to bind to specific proteins.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-microbial activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mécanisme D'action
The compound exerts its effects through specific interactions with molecular targets, such as proteins and enzymes. The mechanism of action often involves binding to active sites or altering the conformation of target molecules, thereby modulating their activity. Pathways involved may include signal transduction, metabolic regulation, and gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Poly[imino(1,6-dioxo-1,6-hexanediyl)imino-1,6-hexanediyl]
- Phosphonic acid, (1,6-dioxo-1,6-hexanediyl)bis-
- 1,1′-(1,6-Dioxo-1,6-hexanediyl)di(2,5-pyrrolidinedione)
Uniqueness
7,7’-(1,6-Dioxo-1,6-hexanediyl)bis(7-(5-amino-4-hydroxy-L-leucine)phalloidin) is unique due to its specific combination of functional groups and its ability to interact with a wide range of biological targets. This makes it particularly valuable in research and industrial applications where precise molecular interactions are required.
Propriétés
Numéro CAS |
87892-74-8 |
|---|---|
Formule moléculaire |
C76H104N18O22S2 |
Poids moléculaire |
1685.9 g/mol |
Nom IUPAC |
N,N'-bis[2-hydroxy-3-[18-hydroxy-34-(1-hydroxyethyl)-23,31-dimethyl-15,21,24,26,29,32,35-heptaoxo-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraen-28-yl]-2-methylpropyl]hexanediamide |
InChI |
InChI=1S/C76H104N18O22S2/c1-33-59(101)83-47-23-43-41-15-9-11-17-45(41)89-71(43)117-29-51(73(113)93-27-39(97)21-53(93)67(109)81-33)87-69(111)57(37(5)95)91-61(103)35(3)79-65(107)49(85-63(47)105)25-75(7,115)31-77-55(99)19-13-14-20-56(100)78-32-76(8,116)26-50-66(108)80-36(4)62(104)92-58(38(6)96)70(112)88-52-30-118-72-44(42-16-10-12-18-46(42)90-72)24-48(64(106)86-50)84-60(102)34(2)82-68(110)54-22-40(98)28-94(54)74(52)114/h9-12,15-18,33-40,47-54,57-58,89-90,95-98,115-116H,13-14,19-32H2,1-8H3,(H,77,99)(H,78,100)(H,79,107)(H,80,108)(H,81,109)(H,82,110)(H,83,101)(H,84,102)(H,85,105)(H,86,106)(H,87,111)(H,88,112)(H,91,103)(H,92,104) |
Clé InChI |
YIVJOPPQPWFWRW-UHFFFAOYSA-N |
SMILES canonique |
CC1C(=O)NC2CC3=C(NC4=CC=CC=C34)SCC(C(=O)N5CC(CC5C(=O)N1)O)NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CC(C)(CNC(=O)CCCCC(=O)NCC(C)(CC6C(=O)NC(C(=O)NC(C(=O)NC7CSC8=C(CC(C(=O)N6)NC(=O)C(NC(=O)C9CC(CN9C7=O)O)C)C1=CC=CC=C1N8)C(C)O)C)O)O)C)C(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


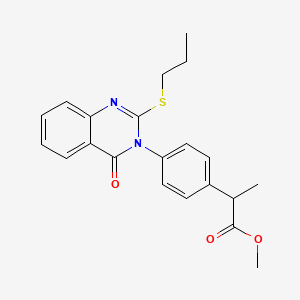
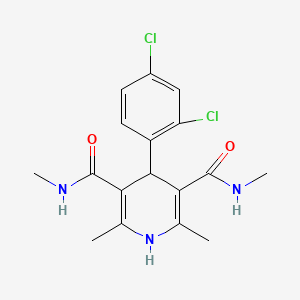
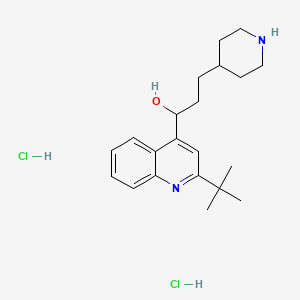
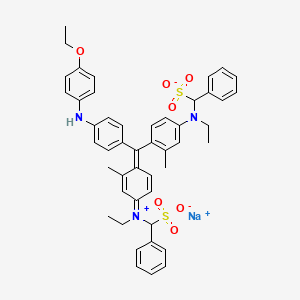
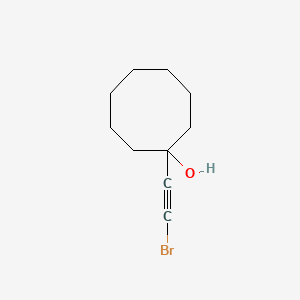

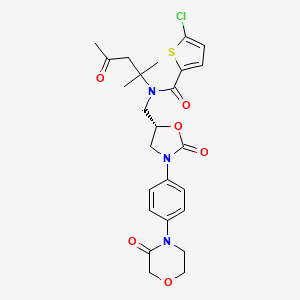
![3-[4-[2-[5-[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]-1,5-diazocan-1-yl]ethyl]phenyl]propanoic acid;sulfuric acid](/img/structure/B12744558.png)
